2-(1-adamantyl)-N-cyclooctylacetamide
Description
2-(1-Adamantyl)-N-cyclooctylacetamide is a synthetic adamantane derivative characterized by a rigid adamantyl moiety (C₁₀H₁₅) attached to an acetamide backbone, with a cyclooctyl group substituted on the nitrogen atom. Its molecular formula is inferred as C₂₀H₃₁NO (molecular weight ≈ 301.47 g/mol), distinguishing it from simpler analogs through increased hydrophobicity and conformational flexibility due to the cyclooctyl group.
Properties
Molecular Formula |
C20H33NO |
|---|---|
Molecular Weight |
303.5g/mol |
IUPAC Name |
2-(1-adamantyl)-N-cyclooctylacetamide |
InChI |
InChI=1S/C20H33NO/c22-19(21-18-6-4-2-1-3-5-7-18)14-20-11-15-8-16(12-20)10-17(9-15)13-20/h15-18H,1-14H2,(H,21,22) |
InChI Key |
ZETOUORWUJYGSI-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl-acetamide derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a detailed analysis of key analogs:
Physicochemical Properties
- Steric Effects: Bulkier substituents (e.g., cyclooctyl, phenoxy) may hinder binding to narrow enzymatic pockets compared to compact groups like hydroxy .
- Melting Points : Simpler analogs like N-(1-Adamantyl)acetamide exhibit higher melting points (148–149°C) due to crystalline packing, whereas larger substituents introduce disorder, lowering melting points .
Structure-Activity Relationships (SAR)
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